molecular formula C11H13F3N2O3S B8815811 1-{[4-(Trifluoromethoxy)phenyl]sulfonyl}piperazine CAS No. 756859-05-9

1-{[4-(Trifluoromethoxy)phenyl]sulfonyl}piperazine

Cat. No. B8815811
M. Wt: 310.29 g/mol
InChI Key: YNZSAWALMDCRMX-UHFFFAOYSA-N
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Patent
US08093249B2

Procedure details

To a solution of 1,1-dimethylethyl 1-piperazinecarboxylate (5 g, 26.8 mmol) in DCM (200 ml) was added DIPEA (9.85 ml, 56.4 mmol) and then 4-[(trifluoromethyl)oxy]benzenesulfonyl chloride (4.55 ml, 26.8 mmol). The reaction mixture was stirred for 1.5 hours at rt. The reaction mixture was then evaporated to dryness in vacuo. The residue was then dissolved in 1,4-dioxane (100 ml) and 4M HCl in 1,4-dioxane (50 ml) was added, along with a few drops of distilled water. The reaction mixture was stirred for 3 hrs. Then the reaction mixture was evaporated to dryness in vacuo. The residue was dissolved in DCM (200 ml) and washed with 2M aq. NaOH (50 ml, twice). The organic layer was dried over anhydrous magnesium sulphate, the solid removed by filtration, and filtrate evaporated to dryness in vacuo. The residue was not a solid so was dissolved in ether and evaporated in vacuo to remove any remaining solvent. The title compound (8.02 g) was obtained as a pale yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
9.85 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.55 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1(C(OC(C)(C)C)=O)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.CCN(C(C)C)C(C)C.[F:23][C:24]([F:37])([F:36])[O:25][C:26]1[CH:31]=[CH:30][C:29]([S:32](Cl)(=[O:34])=[O:33])=[CH:28][CH:27]=1>C(Cl)Cl>[F:37][C:24]([F:23])([F:36])[O:25][C:26]1[CH:31]=[CH:30][C:29]([S:32]([N:1]2[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]2)(=[O:34])=[O:33])=[CH:28][CH:27]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
9.85 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.55 mL
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)S(=O)(=O)Cl)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1.5 hours at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in 1,4-dioxane (100 ml)
ADDITION
Type
ADDITION
Details
4M HCl in 1,4-dioxane (50 ml) was added, along with a few drops of distilled water
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Then the reaction mixture was evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (200 ml)
WASH
Type
WASH
Details
washed with 2M aq. NaOH (50 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solid removed by filtration, and filtrate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
so was dissolved in ether
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove any remaining solvent

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)S(=O)(=O)N1CCNCC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.02 g
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.